

Application Notes and Protocols for (2R,5S)-Ritlecitinib Activity Assessment

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Compound of Interest		
Compound Name:	(2R,5S)-Ritlecitinib	
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Introduction

(2R,5S)-Ritlecitinib is a potent and irreversible kinase inhibitor with high selectivity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, which are crucial components of intracellular signaling pathways that regulate immune cell function.[1][4] Specifically, Ritlecitinib's dual activity inhibits cytokine signaling mediated by JAK3-dependent receptors and the signaling of immune receptors dependent on TEC kinase family members.[1][5] This targeted inhibition modulates the inflammatory responses implicated in autoimmune diseases, and Ritlecitinib is approved for the treatment of severe alopecia areata.[1][3]

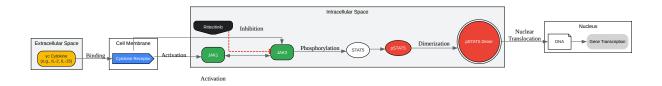
These application notes provide detailed protocols for cell-based assays to quantify the activity of Ritlecitinib, offering researchers the tools to investigate its pharmacological effects in a cellular context. The described assays are essential for mechanism-of-action studies, drug screening, and profiling of Ritlecitinib and other JAK3/TEC kinase inhibitors.

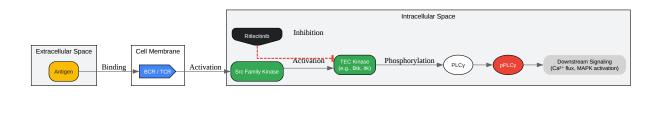
Signaling Pathways Targeted by Ritlecitinib

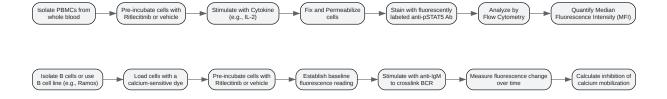
Ritlecitinib's therapeutic effects stem from its ability to interfere with specific signaling cascades within immune cells.



JAK3/STAT Signaling Pathway: JAK3 is predominantly expressed in lymphoid cells and plays a critical role in signaling from common gamma chain (yc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] Upon cytokine binding, receptor-associated JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[8] By irreversibly binding to JAK3, Ritlecitinib prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the downstream effects of these crucial cytokines.[6]









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